Halide-Free Composition Eliminates Chlorine-Induced Film Corrosion and Copper Attack Relative to TaCl₅
PDMAT is a halide-free organometallic precursor, whereas TaCl₅ — the most commonly employed alternative for conductive TaN ALD — releases HCl and Cl₂ during decomposition that either incorporate into the deposited film as electrically active impurities or chemically etch the underlying Cu metallization and dielectric layers [1]. This fundamental difference is recognized in the patent literature as a key disadvantage of TaCl₅ for semiconductor device reliability [1]. High-purity PDMAT can be manufactured with total chlorine content below 5 ppm, as specified in semiconductor-grade precursor patents, whereas TaCl₅ is intrinsically ~70 wt% chlorine by stoichiometry [2].
| Evidence Dimension | Halide (chlorine) impurity content in the precursor |
|---|---|
| Target Compound Data | PDMAT: <5 ppm chlorine achievable per semiconductor-grade purification specification (halide-free by molecular formula) |
| Comparator Or Baseline | TaCl₅: ~70 wt% chlorine by stoichiometry; releases HCl/Cl₂ during vapor-phase deposition and film formation |
| Quantified Difference | PDMAT eliminates halide impurity incorporation as an intrinsic failure mode; TaCl₅ deposits contain residual chlorine that attacks copper and etches dielectric layers |
| Conditions | Patent disclosure EP 2 573 096 A1 (comparative assessment of Ta precursors); US Patent 6,905,541 B2 (PDMAT purity specification: <5 ppm Cl) |
Why This Matters
For Cu BEOL barrier applications, halide contamination is a known reliability threat — PDMAT removes chlorine-related failure modes at the precursor level, which is a procurement-critical differentiator when qualifying a precursor for sub-10 nm node manufacturing where trace impurity tolerance approaches zero.
- [1] European Patent EP 2 573 096 A1. New Tantalum-Organic Compounds and Their Use for Thin Films Deposition. L'Air Liquide, Société Anonyme pour l'Etude et l'Exploitation des Procédés Georges Claude. Published 27 March 2013. View Source
- [2] Chen, L.; et al. (Applied Materials, Inc.). Method and apparatus of generating PDMAT precursor. US Patent 6,905,541 B2. Issued 14 June 2005. View Source
